N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
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Overview
Description
N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE is a complex organic compound with a molecular formula of C24H21FNO4 This compound is characterized by the presence of a fluorobenzoyl group, a benzofuran ring, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenoxypropanamide Moiety: The final step involves the coupling of the benzofuran derivative with a phenoxypropanamide precursor under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol or methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea
Uniqueness
N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fluorobenzoyl and benzofuran moieties contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C28H26FNO4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C28H26FNO4/c1-16(2)21-14-9-17(3)15-24(21)33-18(4)28(32)30-25-22-7-5-6-8-23(22)34-27(25)26(31)19-10-12-20(29)13-11-19/h5-16,18H,1-4H3,(H,30,32) |
InChI Key |
GHZDPTLCJHNMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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